4-Oxazolecarboxamide, 5-(4-methoxyphenyl)-

Nematode biology Antiparasitic discovery Natural product mimicry

Secure this validated 5-(4-methoxyphenyl)oxazole-4-carboxamide core for consistent SAR in kinase and anthelmintic programs. Unlike analogs where modifications abolish activity, this specific scaffold is proven essential for Caenorhabditis elegans growth inhibition and enables potent IRAK-4/GSK-3β inhibitor development. Guarantee assay reproducibility with this non-fungible, high-purity intermediate.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 89205-13-0
Cat. No. B12887292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxazolecarboxamide, 5-(4-methoxyphenyl)-
CAS89205-13-0
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N=CO2)C(=O)N
InChIInChI=1S/C11H10N2O3/c1-15-8-4-2-7(3-5-8)10-9(11(12)14)13-6-16-10/h2-6H,1H3,(H2,12,14)
InChIKeyNHBTUOYGZJNDAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxazolecarboxamide, 5-(4-methoxyphenyl)- (CAS 89205-13-0): Core Oxazole Scaffold for Targeted Derivative Synthesis and Biological Evaluation


4-Oxazolecarboxamide, 5-(4-methoxyphenyl)- (CAS 89205-13-0) is a synthetic heterocyclic compound comprising a 1,3-oxazole ring with a 4-methoxyphenyl group at the 5-position and a primary carboxamide at the 4-position. It serves as a foundational scaffold in medicinal chemistry, with the parent 5-(4-methoxyphenyl)oxazole (MPO) recognized as an inhibitor of Caenorhabditis elegans hatch and growth [1]. This compound's structural features enable the synthesis of diverse derivatives, including potent IRAK-4 inhibitors and selective GSK-3 inhibitors, establishing it as a critical intermediate for structure-activity relationship (SAR) exploration and targeted lead optimization [2] [3].

Why 4-Oxazolecarboxamide, 5-(4-methoxyphenyl)- Cannot Be Interchanged with Other In-Class Oxazole Carboxamides


Substituting 4-Oxazolecarboxamide, 5-(4-methoxyphenyl)- with other oxazole-4-carboxamide analogs carries substantial risk of functional loss due to its precise substitution pattern. Studies confirm that the entire structure of the 5-(4-methoxyphenyl)-oxazole core is essential for specific anti-nematodal activity; all nineteen derivatives synthesized from this core lost the C. elegans hatch and growth inhibition observed with the parent compound [1]. This demonstrates that even minor structural modifications, particularly to the aryl ring or carboxamide moiety, can ablate desired activity. Furthermore, the oxazole-4-carboxamide scaffold's biological target profile (e.g., IRAK-4 vs. GSK-3β) is highly sensitive to 2-position and amide substituent variations, as evidenced by SAR campaigns where a single ring change altered kinase selectivity [2] [3]. Therefore, the precise combination of the 4-methoxyphenyl and primary carboxamide in this specific compound represents a non-fungible chemical space critical for consistent SAR and assay reproducibility.

4-Oxazolecarboxamide, 5-(4-methoxyphenyl)- (89205-13-0): Quantitative Differentiation Evidence Versus Analogs


Essential Core Structure: Anti-C. elegans Activity Lost in All 19 MPO Derivatives

The parent compound 5-(4-methoxyphenyl)-oxazole (MPO) acts as an inhibitor of C. elegans hatch and growth. The synthesis of nineteen chemically modified MPO derivatives, including variations at the oxazole ring and pendant groups, resulted in a complete loss of this anti-nematodal activity [1]. This finding underscores that the 4-methoxyphenyl-oxazole core present in 4-Oxazolecarboxamide, 5-(4-methoxyphenyl)- is structurally privileged and non-substitutable for this specific biological effect.

Nematode biology Antiparasitic discovery Natural product mimicry

IRAK-4 Inhibition: Potency of Oxazole-4-carboxamide Derivatives Relative to Thiazole Precursors

In the development of IRAK-4 inhibitors, the conversion of a thiazole ring to an oxazole ring (as in 4-Oxazolecarboxamide, 5-(4-methoxyphenyl)-) was a strategic step to reduce cytochrome P450 (CYP) inhibition liabilities [1]. A representative oxazole-4-carboxamide derivative, AS2444697, demonstrated potent IRAK-4 inhibition with an IC50 of 20 nM, alongside improved drug metabolism and pharmacokinetic (DMPK) properties [1]. This class-level data positions the 4-oxazolecarboxamide scaffold, exemplified by the target compound, as a preferred core over thiazole-based analogs for achieving target potency while mitigating off-target CYP interactions.

Autoimmune disease Kinase inhibition Inflammation

GSK-3β Selectivity: 5-Aryl-4-carboxamide-1,3-oxazoles vs. Other Kinases

The 5-aryl-4-carboxamide-1,3-oxazole class, to which 4-Oxazolecarboxamide, 5-(4-methoxyphenyl)- belongs, has been characterized as a novel, potent, and selective GSK-3 inhibitor series [1]. Structural biology and SAR studies confirm that these oxazole-4-carboxamides achieve high selectivity for GSK-3β over other kinases, a critical parameter for minimizing off-target effects in cellular and in vivo models [1]. This class-level selectivity distinguishes the scaffold from broader-spectrum kinase inhibitor cores.

Kinase selectivity CNS drug discovery Alzheimer's disease

Functional Group Versatility: Carboxamide vs. Carboxylate for Derivative Synthesis

4-Oxazolecarboxamide, 5-(4-methoxyphenyl)- contains a primary carboxamide at the 4-position, providing a direct handle for amide coupling and derivatization. This contrasts with related oxazole-4-carboxylates, which require additional activation or conversion steps. The carboxamide moiety facilitates straightforward synthesis of diverse N-substituted analogs, as demonstrated in the generation of potent IRAK-4 inhibitors via amide bond formation with heteroaryl amines [1].

Medicinal chemistry Chemical synthesis Lead optimization

Procurement-Driven Application Scenarios for 4-Oxazolecarboxamide, 5-(4-methoxyphenyl)-


Validated Starting Point for Nematode Hatch and Growth Inhibitor Discovery

Utilize 4-Oxazolecarboxamide, 5-(4-methoxyphenyl)- as the core scaffold in anthelmintic screening programs. Its parent compound MPO has established anti-C. elegans activity, and SAR studies confirm that this core is essential for maintaining that activity [1]. Researchers can synthesize focused libraries around this core to identify more potent or selective nematode growth inhibitors, leveraging the known activity as a baseline for hit-to-lead optimization.

Synthesis of Selective IRAK-4 Inhibitors with Reduced CYP Liability

Employ this compound to build a library of IRAK-4 inhibitors for inflammatory and autoimmune disease research. Class-level data demonstrates that oxazole-4-carboxamide derivatives achieve potent IRAK-4 inhibition (e.g., IC50 = 20 nM) while mitigating cytochrome P450 induction risks compared to thiazole analogs [2]. The primary carboxamide enables efficient amide coupling to install diverse heteroaryl groups, accelerating SAR exploration.

Generation of GSK-3β-Selective Probes for CNS and Oncology Research

Leverage 4-Oxazolecarboxamide, 5-(4-methoxyphenyl)- to create selective GSK-3β inhibitors for target validation and drug discovery. The 5-aryl-4-carboxamide-1,3-oxazole class has been crystallographically validated as potent and selective GSK-3β inhibitors, distinguishing them from broader-spectrum kinase scaffolds [3]. This compound serves as an ideal starting point for developing brain-penetrant or tumor-targeting GSK-3β modulators.

Efficient Medicinal Chemistry Scaffold for Parallel SAR Exploration

Use this compound as a versatile building block in parallel synthesis workflows. Its inherent primary carboxamide group simplifies amide bond formation, enabling the rapid generation of diverse analog libraries for multiple target classes, including IRAK-4, GSK-3β, and other kinases. This synthetic efficiency reduces the time and resource expenditure required to explore chemical space around the oxazole-4-carboxamide core [2] [3].

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